molecular formula C8H5ClN2O2 B2815028 2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid CAS No. 1504325-74-9

2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid

Cat. No.: B2815028
CAS No.: 1504325-74-9
M. Wt: 196.59
InChI Key: MSIZEWWKLZIOTG-UHFFFAOYSA-N
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Description

2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid is an organic compound with the molecular formula C8H5ClN2O2. It is a heterocyclic compound that contains both nitrogen and chlorine atoms within its structure. This compound is known for its significant role in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid typically involves the reaction of imidazole with chloropyridine-2-carboxylic acid. This reaction is carried out under acylation conditions, which facilitate the formation of the desired product . The reaction conditions often include the use of organic solvents and catalysts to enhance the yield and purity of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being used .

Comparison with Similar Compounds

Uniqueness: 2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of specialized compounds for research and industrial applications .

Properties

IUPAC Name

2-chloroimidazo[1,2-a]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-6-4-11-5(8(12)13)2-1-3-7(11)10-6/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIZEWWKLZIOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1504325-74-9
Record name 2-chloroimidazo[1,2-a]pyridine-5-carboxylic acid
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